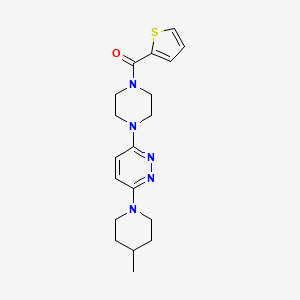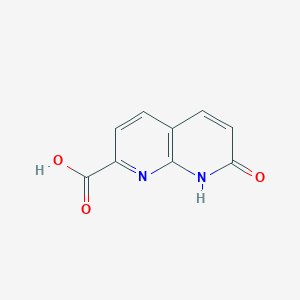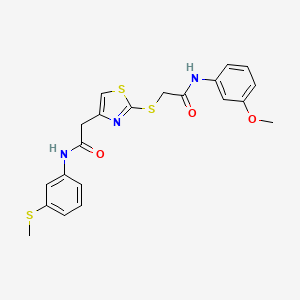![molecular formula C16H15N3O B2820095 N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide CAS No. 338771-79-2](/img/structure/B2820095.png)
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound includes a benzimidazole ring fused with a benzene ring, making it a stable platform for drug development.
准备方法
The synthesis of N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or acetonitrile as the solvent. Industrial production methods may involve the use of aromatic aldehydes or cyanogen bromide for the condensation process . The final step usually involves the ring closure of the compound to form the benzimidazole ring, followed by derivatization to achieve the desired structure .
化学反应分析
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong bases like lithium hydride for deprotonation and alkylating agents for imine alkylation . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with different substituents, while reduction reactions can lead to the formation of reduced benzimidazole compounds .
科学研究应用
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a precursor for the synthesis of other benzimidazole derivatives . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antiparasitic agent . The compound’s ability to inhibit various enzymes and proteins makes it a valuable tool in drug discovery and development . Additionally, its fungicidal properties have led to its use in agriculture to control plant diseases caused by fungi .
作用机制
The mechanism of action of N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes and proteins, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the type of cells being targeted .
相似化合物的比较
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide can be compared with other benzimidazole derivatives, such as benomyl, carbendazim, thiabendazole, and albendazole . These compounds share a similar benzimidazole core structure but differ in their substituents and specific applications . For instance, benomyl and carbendazim are widely used as fungicides in agriculture, while albendazole is an anthelmintic used to treat parasitic infections .
属性
IUPAC Name |
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-7-8-13-14(9-11)19-15(18-13)10-17-16(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVRVAHMGKEFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
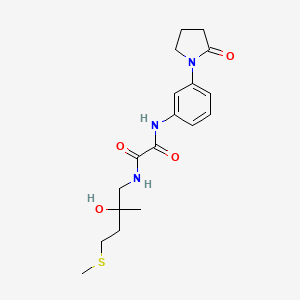
![{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine](/img/structure/B2820014.png)
![[(1,3-dioxaindan-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2820017.png)
![5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one](/img/structure/B2820018.png)
![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2820019.png)
![2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2820020.png)
![3-Cyclopropyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2820021.png)

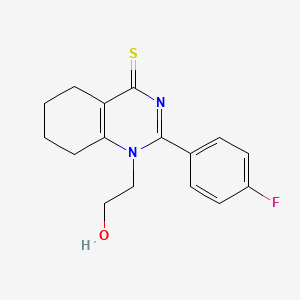
![5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2820027.png)
![1-(4-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2820030.png)
